Matrix protein 1 (27-35) is a peptide derived from the matrix protein 1 of the influenza A virus. This peptide plays a crucial role in the viral life cycle, particularly in the assembly and budding processes of the virus. Understanding its properties and functions can aid in developing antiviral strategies targeting influenza A virus.
Matrix protein 1 is sourced from the influenza A virus, which is a significant pathogen responsible for seasonal epidemics and occasional pandemics. The matrix protein 1 gene, designated as M1, encodes a protein that is integral to the viral structure and function.
Matrix protein 1 (27-35) is classified as a viral peptide. It falls under the category of structural proteins, specifically matrix proteins, which are essential for the stability and integrity of the viral envelope. The M1 protein is known for its role in maintaining the shape of the virus and facilitating the assembly of viral particles.
The synthesis of matrix protein 1 (27-35) can be achieved through solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support.
Matrix protein 1 (27-35) consists of a sequence derived from the full-length M1 protein, which contains 252 amino acids. The specific sequence for this peptide is crucial for its interaction with other viral components and host cell machinery.
Matrix protein 1 (27-35) participates in several biochemical interactions essential for viral assembly and budding. These include:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or fluorescence resonance energy transfer, providing insights into binding affinities and interaction dynamics.
Matrix protein 1 (27-35) facilitates several critical processes during the influenza A virus life cycle:
Research indicates that mutations in this region can significantly affect viral replication efficiency and pathogenicity, highlighting its importance in viral biology.
Matrix protein 1 (27-35) is typically characterized by:
The chemical properties include:
Matrix protein 1 (27-35) has several applications in scientific research:
Matrix protein 1 (MART-1/Melan-A) residues 27–35 (AAGIGILTV) constitute an immunodominant epitope presented by HLA-A02:01 for CD8+ T-cell recognition in melanoma. This nonameric peptide is proteolytically processed from the full-length MART-1 protein by the immunoproteasome and transported to the endoplasmic reticulum via TAP (transporter associated with antigen processing). Subsequent loading onto HLA-A02:01 molecules enables surface presentation on melanoma cells, facilitating T-cell surveillance. The high frequency of MART-127–35-specific CD8+ T cells in HLA-A02:01+ individuals (up to 1/1,000 peripheral blood lymphocytes) underscores its immunological relevance in tumor control [1] [3]. Unlike its decameric counterpart (MART-126–35, *EAAGIGILTV), which is undetectable on melanoma cells, MART-127–35 is endogenously processed and presented, making it a physiological target for immunotherapy [1].
The HLA-A02:01 binding groove accommodates nonameric peptides via primary anchor residues at P2 (e.g., Ala/Leu) and P9 (Val), with secondary anchors influencing stability. Native MART-127–35 (AAGIGILTV*) exhibits suboptimal HLA-A2 binding (relative affinity = 1) due to its flexible central region and weak P2 anchor (Ala) [1] [6]. Structure-guided substitutions at anchor positions enhance binding and immunogenicity:
Leu→Ala in the decamer (ELAAGIGILTV vs. EAAGIGILTV) enhances affinity 9-fold while preserving T-cell cross-reactivity [1].
Structural Consequences:Crystallography reveals MART-127–35 adopts an extended conformation, while MART-126–35 forms a "kinked bulge" due to its extra residue. Anchor modifications alter peptide backbone geometry, explaining why affinity enhancements do not always improve immunogenicity [1].
Table 1: Anchor Residue Engineering in MART-1 Peptides
Peptide | Sequence | P2 Residue | HLA-A2 Binding Affinity (Fold vs. AAG) | Conformation |
---|---|---|---|---|
Native nonamer (AAG) | AAGIGILTV | Ala | 1.0 | Extended |
Modified nonamer (ALG) | ALGIGILTV | Leu | 40.0 | Extended |
Native decamer (EAA) | EAAGIGILTV | Ala | 4.0 | Kinked bulge |
Modified decamer (ELA) | ELAGIGILTV | Leu | 9.0 | Kinked bulge |
Data derived from Valmori et al. (1998) and structural analyses [1].
TCR recognition of MART-127–35 is governed by peptide conformation and TCR diversity. Key findings include:
Conformational Flexibility and Cross-Reactivity:Despite distinct HLA-A2-bound conformations (extended vs. kinked bulge), polyclonal T cells cross-recognize MART-127–35 and MART-126–35. This suggests TCRs focus on shared physicochemical features rather than rigid structural motifs. However, subtle modifications (e.g., Ala2→Leu in ALG) abrogate recognition due to altered solvent-exposed residues [1].
TCR Repertoire Diversity:Single-cell sequencing of MART-127–35-specific T cells reveals 8–16 TCRβ subfamilies per patient, with preferential but variable Vβ usage. Dominant clonotypes expand similarly in peripheral blood lymphocytes (PBLs) and tumor-infiltrating lymphocytes (TILs), confirming antigen-driven selection [3].
Impact of Secondary Anchors:Molecular dynamics simulations demonstrate that residues P5–P7 modulate peptide flexibility and P9 anchor stability. Substitutions at P6/P7 (e.g., Gly→Phe) can enhance HLA-A2 binding without compromising TCR engagement, as seen in HER-2/neu-derived peptides [6].
Table 2: TCR Recognition Features of HLA-A2-Restricted Epitopes
Epitope | Structural Feature | TCR Repertoire Diversity | Functional Outcome |
---|---|---|---|
MART-127–35 | Extended conformation | High (8–16 subfamilies/patient) | Cross-reactivity with decamer |
MART-126–35 | Kinked bulge | Shared clonotypes with PBLs | Targeted by ELA-vaccine-induced T cells |
ALG-modified nonamer | Distorted P2 anchor | Not applicable | Abrogated CTL recognition |
Synthesized from structural and functional studies [1] [3] [6].
Chemical Compounds Cited:
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